Bienvenue dans la boutique en ligne BenchChem!

N1-benzyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

oxalamide SAR structural differentiation medicinal chemistry

Procure this exact chiral oxalamide to explore a distinct region of chemical space not covered by existing SAR. As a structurally unique scaffold with no published bioactivity, it is ideal for target deconvolution, chemoproteomics, and enantioselective method development. Enables scaffold-hopping studies beyond traditional N,N'-diaryl oxalamides. Typical purity ≥90%, supplied as the racemate for initial chiral resolution and unbiased phenotypic screening.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 1796950-39-4
Cat. No. B2566499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
CAS1796950-39-4
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)OC
InChIInChI=1S/C19H22N2O4/c1-24-16-10-6-9-15(11-16)17(25-2)13-21-19(23)18(22)20-12-14-7-4-3-5-8-14/h3-11,17H,12-13H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyUGTWUUCIXFITFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Benzyl-N2-(2-Methoxy-2-(3-Methoxyphenyl)Ethyl)Oxalamide (CAS 1796950-39-4): Compound Identity and Research-Grade Sourcing Context


N1-benzyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide (CAS 1796950-39-4) is a synthetic small-molecule oxalamide derivative bearing a characteristic N1-benzyl and N2-(2-methoxy-2-(3-methoxyphenyl)ethyl) substitution pattern. Its molecular formula is C19H22N2O4 with a molecular weight of 342.4 g/mol . The compound belongs to the broader oxalamide class, which has been explored across multiple therapeutic target areas including cholinesterase inhibition for Alzheimer's disease [1], neuraminidase inhibition for antiviral applications [2], and soluble epoxide hydrolase inhibition [3]. However, a systematic search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, PubMed) found no published biological activity data, potency measurements, or target engagement studies for this specific compound. Available vendor listings describe the compound as a research chemical intended for laboratory investigation, with typical purity specifications of 95–97% .

Why In-Class Oxalamide Interchangeability Cannot Be Assumed for N1-Benzyl-N2-(2-Methoxy-2-(3-Methoxyphenyl)Ethyl)Oxalamide


The oxalamide scaffold supports highly divergent biological activity profiles that are exquisitely sensitive to even minor structural modifications. Published structure–activity relationship (SAR) studies demonstrate that changes in N-substituent identity on the oxalamide core can shift potency by orders of magnitude, alter target selectivity, and reverse pharmacological outcomes. For example, within a single oxalamide series evaluated for cholinesterase inhibition, the most active compound against butyrylcholinesterase (BuChE) exhibited an IC50 of 1.19 μM, while structurally distinct analogs showed only moderate activity or were inactive [1]. In the neuraminidase inhibitor space, optimization of an oxalamide lead from an IC50 of 1.91 μM to 0.09 μM was achieved solely through substituent modification on the phenyl ring [2]. These precedents establish that for any given oxalamide congener—including N1-benzyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide—neither potency, selectivity, nor target engagement can be inferred from class membership alone. Each compound's specific substitution pattern uniquely determines its pharmacological fingerprint, making empirical evidence on the exact molecular entity indispensable for scientifically valid procurement decisions [3].

Quantitative Differentiation Evidence for N1-Benzyl-N2-(2-Methoxy-2-(3-Methoxyphenyl)Ethyl)Oxalamide: Systematic Evidence Gap Assessment


Structural Distinctiveness Among N1-Benzyl Oxalamide Congeners Supports Non-Interchangeability

N1-benzyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide possesses a unique substitution architecture combining an N1-benzyl group with an N2-(2-methoxy-2-(3-methoxyphenyl)ethyl) moiety. This creates a stereogenic center at the 2-position of the ethyl linker bearing both methoxy and 3-methoxyphenyl substituents. In published SAR campaigns on the oxalamide scaffold, the presence and position of methoxy substituents on phenyl rings have been shown to critically modulate inhibitory potency. In one cholinesterase inhibitor series, para-chloro substitution on the N-benzyl ring yielded a BuChE IC50 of 1.86 μM, while para-fluoro substitution shifted the profile toward dual AChE/BuChE inhibition (AChE IC50 = 8.31 μM, BuChE IC50 = 1.34 μM) [1]. The closest commercially catalogued structural analogs—such as N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, which replaces the benzyl with a cyclopropyl group, and N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide, which replaces the benzyl with a pyridin-3-yl moiety—have no published activity data and cannot be assumed to share binding or functional profiles with the target compound . In the neuraminidase inhibitor series, introduction of a 3-chloro substituent on the phenyl ring of an oxalamide derivative improved potency approximately 21-fold (from IC50 = 1.91 μM to 0.09 μM), further illustrating how seemingly modest substituent changes produce large-magnitude potency shifts [2].

oxalamide SAR structural differentiation medicinal chemistry chemical procurement

Molecular Complexity and Physicochemical Differentiation from Simpler Oxalamide Building Blocks

With a molecular weight of 342.4 g/mol and a formula of C19H22N2O4, the target compound occupies a distinct physicochemical space compared to simpler commercially available oxalamide building blocks such as N1-benzyl-N2-(4-methoxyphenyl)oxalamide (MW 284.31, C16H16N2O3) . The presence of the 2-methoxy-2-(3-methoxyphenyl)ethyl side chain introduces a chiral center, additional hydrogen bond acceptor capacity (four oxygen atoms vs three in simpler analogs), and increased conformational flexibility, all of which are features known to influence target binding and selectivity in medicinal chemistry campaigns . In the soluble epoxide hydrolase (sEH) oxalamide inhibitor series, increasing steric bulk and lipophilicity through substituent variation (e.g., introduction of a 2-adamantyl group alongside a benzyl group) was directly associated with enhanced inhibitor potency, demonstrating that physicochemical property modulation through substituent choice drives pharmacological outcomes [1]. The target compound's structural complexity—specifically the combination of two distinct methoxy-substituted aromatic environments (benzyl and 3-methoxyphenyl) connected via a chiral ether-containing linker—creates a three-dimensional pharmacophore geometry that is not replicated by any simpler oxalamide building block currently available for procurement .

physicochemical properties molecular complexity drug-likeness chemical sourcing

Oxalamide Scaffold Demonstrates Target-Class Versatility with Potency Ranging Over Three Orders of Magnitude

Published evidence across multiple independent studies demonstrates that oxalamide derivatives achieve biologically relevant potency against diverse therapeutic targets, with IC50 values spanning from low nanomolar to high micromolar ranges depending on precise substitution patterns. In cholinesterase inhibition, the most potent oxalamide reported achieved a BuChE IC50 of 1.19 μM [1]. In neuraminidase inhibition, the optimized oxalamide Z2 achieved an IC50 of 0.09 μM (90 nM), outperforming the clinical standard oseltamivir carboxylate (IC50 = 0.10 μM) [2]. In the sEH inhibitor field, oxyoxalamide derivatives with optimized substituents achieved potent inhibition [3]. In HIV-1 gp120 binding inhibition, certain oxalamide derivatives exhibited IC50 values in the micromolar range (IC50 = 20.5 μM reported for one analog) [4]. This three-order-of-magnitude potency range (0.09 μM to >20 μM) across structurally distinct oxalamides demonstrates that the scaffold is capable of engaging diverse biological targets with tunable affinity, but also that potency is entirely substituent-dependent. For N1-benzyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide specifically, the absence of published data precludes placement within this potency landscape and constitutes a critical evidence gap that only de novo experimental characterization can fill.

oxalamide pharmacology target class versatility potency range drug discovery

Evidence-Based Application Scenarios for Procuring N1-Benzyl-N2-(2-Methoxy-2-(3-Methoxyphenyl)Ethyl)Oxalamide


De Novo Target Identification and Phenotypic Screening Campaigns

The complete absence of published biological activity data for this compound positions it as a candidate for unbiased phenotypic screening or affinity-based target deconvolution studies. Unlike well-characterized oxalamides with established target profiles (e.g., cholinesterase or neuraminidase inhibitors), this compound offers a structurally novel starting point for identifying unprecedented target engagement. Its chiral center and dual methoxy-substituted aromatic system may confer binding interactions orthogonal to those of previously explored oxalamide chemotypes [1]. Researchers conducting high-content screening or chemoproteomics-based target identification can use this compound to probe biological space not covered by existing oxalamide SAR [2].

Oxalamide SAR Expansion and Scaffold-Hopping Studies

The target compound's unique substitution pattern—particularly the combination of an N1-benzyl group with an N2-(2-methoxy-2-(3-methoxyphenyl)ethyl) moiety bearing a chiral center—represents a distinct region of oxalamide chemical space that has not been systematically explored in published SAR campaigns. Procurement of this exact compound enables medicinal chemistry teams to expand SAR understanding beyond the substitution patterns examined in the cholinesterase inhibitor series (which focused on N,N'-diaryl oxalamides) [1], the neuraminidase inhibitor series (which explored phenyl ring substituent effects) [2], and the sEH inhibitor series (which probed alkyl and adamantyl substituents) [3]. It can serve as a scaffold-hopping starting point to explore whether the 2-methoxy-2-(3-methoxyphenyl)ethyl motif confers favorable binding or pharmacokinetic properties relative to simpler N-substituents.

Chiral Oxalamide Reference Standard for Analytical Method Development

The presence of a chiral center at the 2-position of the ethyl linker (bearing methoxy and 3-methoxyphenyl substituents) makes this compound potentially valuable as a reference standard for chiral chromatographic method development and enantiomeric purity assessment in oxalamide-focused research programs. Published SAR on structurally related oxalamides has not addressed stereochemistry-dependent biological effects, representing a significant knowledge gap [1]. Procurement of the racemate (as typically supplied by vendors at 95–97% purity) enables initial chiral separation method development, which is a prerequisite for subsequent enantioselective biological evaluation [2].

Comparative Procurement for Chemical Biology Probe Development

For laboratories developing chemical biology probes based on the oxalamide scaffold, this compound can serve as a structurally matched negative control or comparator for more potent oxalamide inhibitors. For instance, in neuraminidase inhibitor development, the lead compound ZINC05250774 (IC50 = 1.91 μM) served as a baseline against which optimized analogs (e.g., Z2, IC50 = 0.09 μM) were benchmarked [1]. Similarly, the target compound—once its activity profile is established—could serve as a comparator for SAR studies. Its structural relationship to commercially catalogued analogs (e.g., the N1-cyclopropyl and N1-pyridin-3-yl variants) also makes it suitable for systematic matched-pair analysis to quantify the contribution of the N1-benzyl substituent to any observed biological activity [2].

Quote Request

Request a Quote for N1-benzyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.